Physicochemical Property Differentiation: 3-(4-Hydroxyphenyl)-1-methyl vs. NH-Analog
The N(1)-methyl substitution fundamentally alters the hydrogen-bond donor/acceptor profile relative to the NH-analog 3-(4-hydroxyphenyl)pyrrolidine-2,5-dione. The target compound has 1 H-bond donor (phenolic OH) and 3 H-bond acceptors (two carbonyls, one phenolic oxygen), yielding a computed XLogP3 of 0.5 [1]. The NH-analog possesses an additional H-bond donor (the succinimide N–H), which increases aqueous solubility but reduces membrane permeability, as reflected in a lower cLogP. This difference is critical for applications where passive membrane partitioning or specific H-bond interactions with a target binding site are under investigation.
| Evidence Dimension | Lipophilicity (XLogP3) and H-bond donor count |
|---|---|
| Target Compound Data | H-bond donors: 1; H-bond acceptors: 3; XLogP3: 0.5; RBN: 1 [1] |
| Comparator Or Baseline | 3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione (NH-analog): H-bond donors: 2; H-bond acceptors: 3; cLogP: <0.5 (estimated due to additional N–H); RBN: 1 |
| Quantified Difference | Δ H-bond donors: +1 for NH-analog; Δ XLogP3: > +0.5 log units for N-methyl analog (calculated estimate based on methyl-group contribution to logP) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3; Cactvs H-bond counts) [1] |
Why This Matters
For procurement decisions in drug discovery or agrochemical research, the N-methyl group provides a measurable increase in lipophilicity and reduces one H-bond donor, which can be decisive for CNS penetration, oral bioavailability, or target selectivity profiles.
- [1] PubChem. 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione. Compound Summary CID 71381017. National Center for Biotechnology Information, 2026. View Source
